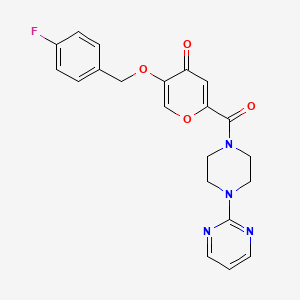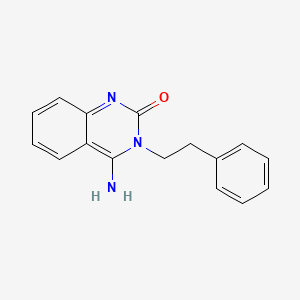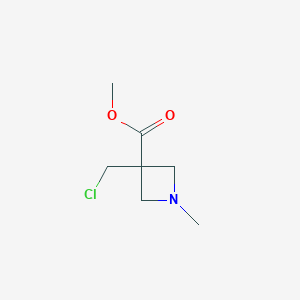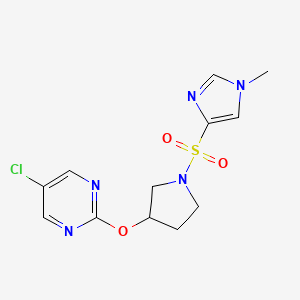![molecular formula C25H18N2O2S B2777649 6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one CAS No. 712308-35-5](/img/structure/B2777649.png)
6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one” is a derivative of α-aminophosphonates, which are known for their antimicrobial properties . This compound incorporates quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties .
Synthesis Analysis
The compound is synthesized via the Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation . The synthesis involves the condensation of three components . The new compounds were obtained in good yield with a simple workup and were confirmed using various spectroscopic methods .Molecular Structure Analysis
The molecular structure of “6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one” is complex, incorporating elements of quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine . The structure–activity relationship revealed that the presence of coumarylthiazole moiety and hydroxyl in the quinoline group increased the inhibitory activity against microbial strains pathogens .Chemical Reactions Analysis
The compound is synthesized by condensation of three components via one-pot Kabachnik–Fields reaction under ultrasound (US) irradiation . The reaction involves the use of ionic liquid .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The antimicrobial properties of coumarin derivatives, which include our compound of interest, have been extensively researched. These compounds have shown efficacy against a range of microbial strains. For instance, certain derivatives have demonstrated antibacterial potency against E. coli with minimum inhibitory concentration (MIC) values comparable to standard drugs . This suggests potential for the development of new antibiotics or disinfectants.
Antitubercular Properties
Coumarin derivatives have also been evaluated for their effectiveness against Mycobacterium tuberculosis. Some compounds in this class have been found to exhibit encouraging antitubercular activity , with high inhibition percentages against the H37Rv strain . This opens up possibilities for new treatments for tuberculosis, especially in the face of rising antibiotic resistance.
Antioxidant Effects
The antioxidant capacity of these molecules is another significant area of application. Certain derivatives have shown high radical scavenging efficacies , as indicated by IC50 values in DPPH and ABTS bioassays . This property is crucial for the prevention of oxidative stress-related diseases and could be harnessed in the development of dietary supplements or preservatives.
Anticancer Potential
Coumarins are known for their anticancer activities, and the specific structural features of 6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one may contribute to this effect. Research has indicated that such compounds can act against various cancer cell lines, providing a pathway for the development of novel chemotherapeutic agents .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of coumarin derivatives make them candidates for pain relief and inflammation management. Studies have shown that these compounds can inhibit enzymes and pathways involved in the inflammatory response .
Anticoagulant and Antiplatelet Activities
Coumarin derivatives have been studied for their potential to prevent blood clots. They may exert anticoagulant and antiplatelet effects , which could be beneficial in the treatment of cardiovascular diseases . This application is particularly important given the prevalence of thrombotic disorders.
Wirkmechanismus
Target of Action
The primary target of 6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one is the Signal transducer and activator of transcription 1-alpha/beta (STAT1-α/β) in Homo sapiens . STAT1-α/β is a critical component of the cellular signaling pathway, playing a key role in transmitting signals from the cell surface to the nucleus, leading to the activation of specific genes.
Eigenschaften
IUPAC Name |
6-methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O2S/c1-16-11-12-22-20(13-16)18(14-23(28)29-22)15-30-25-26-21-10-6-5-9-19(21)24(27-25)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUZVVLOCNBQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CSC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2777568.png)
![1-[2-(2,4-Difluoro-6-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2777570.png)





![N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B2777581.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2777585.png)
![3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2777587.png)
